![molecular formula C15H16O7 B14432530 [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid CAS No. 79339-17-6](/img/structure/B14432530.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring with hydroxyl groups can be synthesized through electrophilic aromatic substitution reactions, where hydroxyl groups are introduced using reagents like phenol and sulfuric acid.
Cyclopentyl Ring Formation: The cyclopentyl ring with a ketone group can be synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.
Coupling Reactions: The phenyl and cyclopentyl intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired compound.
Introduction of Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentyl ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, while the ketone group in the cyclopentyl ring can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar phenyl ring substitution but lacks the cyclopentyl and propanedioic acid moieties.
Cyclopentanone: Contains the cyclopentyl ring with a ketone group but lacks the phenyl and propanedioic acid moieties.
Malonic acid: Contains the propanedioic acid moiety but lacks the phenyl and cyclopentyl rings.
Uniqueness
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is unique due to its combination of a phenyl ring with hydroxyl groups, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
79339-17-6 |
|---|---|
Fórmula molecular |
C15H16O7 |
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclopentyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H16O7/c16-7-4-5-9(11(18)6-7)12(8-2-1-3-10(8)17)13(14(19)20)15(21)22/h4-6,8,12-13,16,18H,1-3H2,(H,19,20)(H,21,22) |
Clave InChI |
LDASNKDNQPFEFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


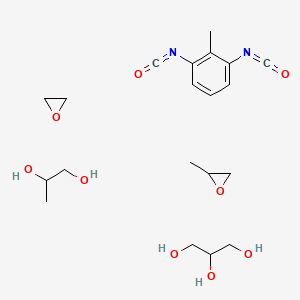


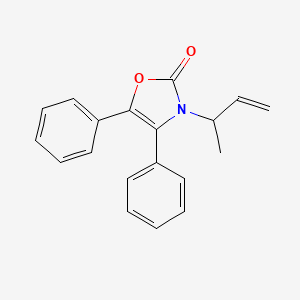
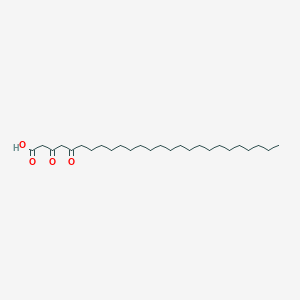
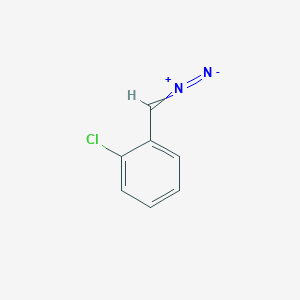

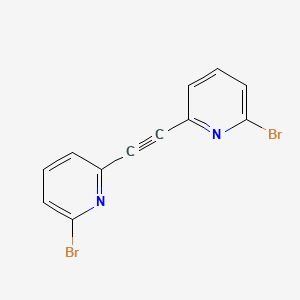
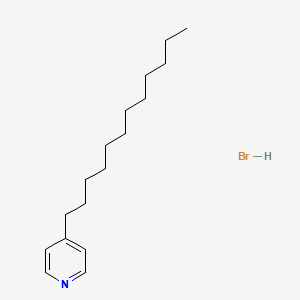

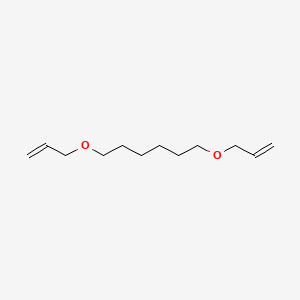
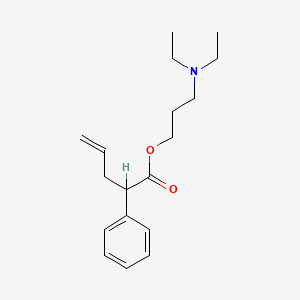

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
